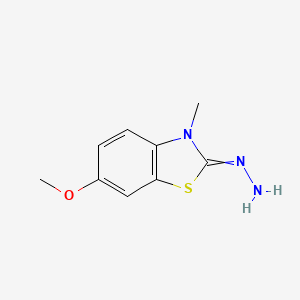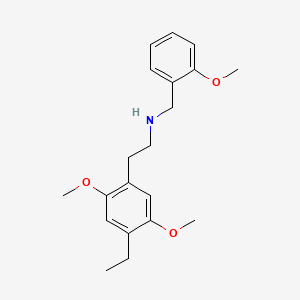![molecular formula C33H40O21 B1651942 3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 136449-10-0](/img/structure/B1651942.png)
3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a natural product found in Camellia sinensis with data available.
Scientific Research Applications
Computational Study on Blood Glucose Level Regulation
Muthusamy and Krishnasamy (2016) explored the role of a compound similar to the queried chemical (SID 242078875) in regulating blood glucose levels. Isolated from Syzygium densiflorum fruits, traditionally used for diabetes treatment, this compound targets several proteins involved in diabetes management, such as dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulations suggest its potential in diabetes therapy (Muthusamy & Krishnasamy, 2016).
Vibrational Spectroscopic Study of Quercetin 3-D-galactoside (Q3G)
Aydın and Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar to the queried chemical, known as quercetin 3-D-galactoside (Q3G). The study, which employed DFT/B3LYP and DFT/LSDA methods, revealed the formation of hydrogen bonds and provided insights into the compound's UV spectra and HOMO–LUMO energy gaps. This research aids in understanding the molecular behavior and properties of Q3G (Aydın & Özpozan, 2020).
Solubility Studies in Ethanol–Water Solutions
Research by Gong et al. (2012) and Zhang et al. (2012) investigated the solubilities of various saccharides, including those structurally similar to the queried compound, in ethanol-water mixtures. These studies are crucial for understanding the physical and chemical properties of these compounds in different solvents, which has implications for their use in pharmaceutical formulations and industrial processes (Gong, Wang, Zhang, & Qu, 2012); (Zhang, Gong, Wang, & Qu, 2012).
Flavonol Glycosides in Plant Research
Research on compounds structurally related to the queried compound, specifically flavonol glycosides in plants like Triplaris cumingiana, was conducted by Hussein et al. (2005). These studies contribute to understanding the cytotoxic activities of these compounds against human cancer cell lines, highlighting their potential in cancer research (Hussein, Barberena, Correa, Coley, Solis, & Gupta, 2005).
Bismuth Organic Framework Study
Kumar and Mishra (2007) explored the binding abilities and conformational changes of a bismuth organic framework involving a compound structurally similar to the queried chemical. This research provides insights into the molecular arrangement, bond lengths, and angles, which are significant in the field of material science and molecular modeling (Kumar & Mishra, 2007).
Polyketide Research in Fungi
Li et al. (2018) isolated new polyketides from the desert endophytic fungus Paraphoma sp., which are structurally similar to the queried compound. This research contributes to understanding the biosynthetic pathways of these metabolites and their potential applications in bioactivity studies (Li, Sun, Zhang, Deng, Wang, Tan, Zhang, Jia, Zhang, Zhang, & Zou, 2018).
properties
CAS RN |
136449-10-0 |
|---|---|
Molecular Formula |
C33H40O21 |
Molecular Weight |
772.7 |
IUPAC Name |
3-[6-[[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3 |
InChI Key |
XEFNBVWDOQCMSG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
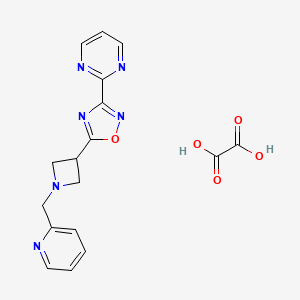

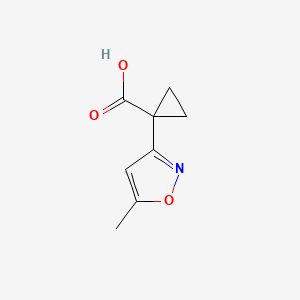

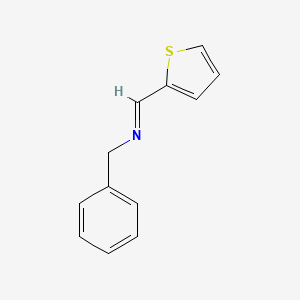
![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)
